[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL 3-METHOXYBENZOATE
Description
The compound [(2H-1,3-Benzodioxol-5-yl)carbamoyl]methyl 3-methoxybenzoate is a benzoate ester featuring a 3-methoxybenzoate core esterified to a carbamoyl group linked to a 1,3-benzodioxol-5-yl moiety. The benzodioxol ring (a methylenedioxy aromatic system) confers electron-rich aromatic properties, while the carbamoyl group introduces hydrogen-bonding capabilities. The 3-methoxy substituent on the benzoate ester is an electron-donating group, influencing reactivity and solubility. Structural characterization of such compounds typically employs X-ray crystallography, facilitated by programs like SHELX , and spectroscopic methods (NMR, IR) .
Properties
IUPAC Name |
[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] 3-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO6/c1-21-13-4-2-3-11(7-13)17(20)22-9-16(19)18-12-5-6-14-15(8-12)24-10-23-14/h2-8H,9-10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQYDHJESOTVKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OCC(=O)NC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2H-1,3-Benzodioxol-5-yl)carbamoyl]methyl 3-methoxybenzoate typically involves a multi-step process. One common method includes the reaction of 1,3-benzodioxole with an appropriate carbamoyl chloride to form the intermediate [(2H-1,3-Benzodioxol-5-yl)carbamoyl]methyl chloride. This intermediate is then reacted with 3-methoxybenzoic acid under esterification conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
[(2H-1,3-Benzodioxol-5-yl)carbamoyl]methyl 3-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are commonly employed.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
[(2H-1,3-Benzodioxol-5-yl)carbamoyl]methyl 3-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(2H-1,3-Benzodioxol-5-yl)carbamoyl]methyl 3-methoxybenzoate involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Substituent Effects on Benzoate Esters
Evidence from methyl benzoate derivatives highlights substituent-driven differences in electronic properties and reactivity. For example:
- Methyl 3-methoxybenzoate (M3MOB) : Lacks the benzodioxol-carbamoyl group, simplifying its electronic profile. The 3-methoxy group enhances electron density at the aromatic ring, favoring electrophilic substitution .
- Methyl 2-nitrobenzoate (M2NB) : The electron-withdrawing nitro group contrasts with the methoxy group, reducing ring electron density and altering reactivity .
The target compound combines a 3-methoxybenzoate with a benzodioxol-carbamoyl group, merging electron-donating (methoxy) and electron-rich (benzodioxol) features. This may enhance stability against oxidative degradation compared to simpler esters.
Functional Group Comparisons
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide : Contains a 3-methylbenzamide with an N,O-bidentate directing group, enabling metal-catalyzed C–H functionalization . The target compound’s carbamoyl group may similarly act as a directing group, though its ester linkage could limit coordination flexibility.
Physicochemical Properties (Inferred)
| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (Polar Solvents) | Key Functional Groups |
|---|---|---|---|---|
| [(2H-1,3-Benzodioxol-5-yl)carbamoyl]methyl 3-methoxybenzoate | ~329.3 | ~2.1 | Moderate | Benzodioxol, carbamoyl, methoxy |
| Methyl 3-methoxybenzoate (M3MOB) | 166.17 | 1.8 | High | Methoxy |
| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | 221.29 | 1.5 | High | Hydroxyalkylamide, methyl |
Key Observations :
- The target compound’s benzodioxol and carbamoyl groups likely increase molecular weight and LogP compared to M3MOB, reducing aqueous solubility but enhancing lipid membrane permeability.
Biological Activity
The compound [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 3-methoxybenzoate is an organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C17H18N2O5
- Molecular Weight : 342.34 g/mol
The structure consists of a benzodioxole moiety linked to a carbamoyl group and a methoxybenzoate ester. The benzodioxole ring is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation, suggesting its potential as an anticancer agent.
- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to modulate inflammatory pathways, potentially through the inhibition of cyclooxygenase (COX) enzymes.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anticancer | Inhibits cancer cell proliferation through enzyme inhibition. |
| Anti-inflammatory | Modulates inflammatory responses by inhibiting COX enzymes. |
| Antimicrobial | Exhibits activity against certain bacterial strains. |
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
-
Anticancer Studies :
- A study demonstrated that derivatives of benzodioxole exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest.
-
Anti-inflammatory Research :
- Research indicated that similar compounds reduced nitric oxide production in LPS-stimulated macrophages, highlighting their potential as anti-inflammatory agents by targeting iNOS pathways.
-
Antimicrobial Activity :
- Compounds with structural similarities were evaluated for their antimicrobial properties against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2-methylbenzoate | Benzodioxole + carbamoyl group | Anticancer, anti-inflammatory |
| [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 4-methylbenzoate | Similar structure | Antimicrobial |
| 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol | Alcohol instead of carbamoyl | Limited biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
